N-(4-bromophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide
Description
N-(4-bromophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide is a synthetic acetamide derivative featuring a 3-methyl-2-oxo-1,2-dihydroquinoxaline core linked to a 4-bromophenyl group via an acetamide bridge.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-11-17(23)21(15-5-3-2-4-14(15)19-11)10-16(22)20-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWLZXMTDNWCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its various biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a bromophenyl group and a quinoxaline derivative, which are significant in determining its biological properties. The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have shown that derivatives of quinoxaline compounds exhibit antimicrobial properties. For instance, research on related compounds indicates that modifications in the quinoxaline structure enhance their efficacy against various microbial strains. The specific activity of this compound against pathogens remains to be fully elucidated but suggests potential for development as an antimicrobial agent .
Antitumor Activity
The compound has been evaluated for its antitumor properties. In vitro studies have indicated that quinoxaline derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Modulation of Signaling Pathways : The compound may affect pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cell survival and proliferation .
- DNA Interaction : Some studies suggest that quinoxaline derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes .
Study 1: Anticancer Efficacy
In a study investigating the effects of quinoxaline derivatives on human cancer cell lines, this compound showed promising results. Treated cells exhibited reduced viability and increased markers of apoptosis compared to controls. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents .
Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of related quinoxaline compounds. Results indicated that derivatives exhibited varying levels of activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound needs further investigation but aligns with the observed trends in related compounds .
Data Table
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its anticancer and antimicrobial properties. Research indicates that derivatives of quinoxaline, such as N-(4-bromophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide, exhibit significant activity against various cancer cell lines and bacterial strains.
Anticancer Activity
Recent studies have highlighted the ability of quinoxaline derivatives to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation. For instance, compounds similar to this compound have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers. The structural modifications in these compounds enhance their binding affinity and selectivity towards cancer cells, making them promising candidates for drug development .
Antimicrobial Properties
The compound also exhibits potential as an antimicrobial agent. The mechanism of action involves the inhibition of bacterial DNA gyrase and other essential enzymes that are critical for bacterial survival and replication. This dual action against both cancerous cells and bacteria positions this compound as a versatile therapeutic agent .
Enzyme Inhibition Studies
This compound has been evaluated for its inhibitory effects on various enzymes relevant to disease states.
Alpha-glucosidase Inhibition
Research has demonstrated that derivatives of this compound can act as alpha-glucosidase inhibitors, which are important in managing Type 2 Diabetes Mellitus (T2DM). By delaying carbohydrate absorption in the intestine, these compounds help control blood sugar levels .
Acetylcholinesterase Inhibition
Another area of research focuses on the inhibition of acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds with similar structures have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine, a neurotransmitter vital for memory and learning .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that can be adapted to create various derivatives with modified biological activities.
Synthetic Pathways
The compound can be synthesized through a series of reactions starting from readily available precursors. The introduction of different substituents on the quinoxaline ring can lead to compounds with enhanced efficacy against specific targets in cancer therapy or infectious diseases .
Case Studies on Derivatives
Several case studies have documented the synthesis of related compounds and their biological evaluations:
- A study synthesized novel quinoline hybrids that showed significant anticancer activity through EGFR inhibition.
- Another research effort focused on creating sulfonamide derivatives that exhibited both alpha-glucosidase and acetylcholinesterase inhibitory activities, showcasing the versatility of modifying the acetamide structure .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
Key Observations :
- Purity : Most analogs achieve ≥95% purity via classical amidation or click chemistry, suggesting robust synthetic protocols .
- Synthetic Complexity : The target compound’s synthesis likely resembles the amidation route in , whereas triazole-linked analogs (e.g., 12h) require specialized click chemistry .
Table 3: Antimicrobial Activity of Bromophenyl Acetamides
Key Observations :
- Halogen Effects: Bromine substituents correlate with lower MICs in thiazole-acetamide hybrids (13–27 µmol/L) compared to non-halogenated analogs (250 µg/mL) . This suggests the target compound’s 4-bromo group may enhance antimicrobial potency.
- Quinoxaline vs. Thiazole Cores: Thiazole-containing analogs exhibit superior activity, but quinoxaline derivatives like the target compound may offer unique binding modes due to their planar structure .
Crystallographic and Stability Data
Table 4: Crystallographic Properties
Key Observations :
- The methoxy-nitrophenyl analog’s crystal structure reveals extensive hydrogen bonding, stabilizing its conformation . The target compound’s bromine atom may facilitate halogen bonding, enhancing crystalline stability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-bromophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide, and what reaction conditions optimize yield?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous structures (e.g., triazole derivatives) are prepared by reacting chloroacetamide intermediates with substituted amines under basic conditions (e.g., K₂CO₃ in ethanol) . Key steps include:
- Step 1 : Formation of the quinoxalinone core via cyclization of o-phenylenediamine derivatives with α-keto esters.
- Step 2 : Introduction of the 4-bromophenylacetamide moiety through amide coupling or alkylation.
- Optimization : Reaction temperature (273–298 K), solvent polarity (dichloromethane or ethanol), and stoichiometric ratios (1:1 for amine:acyl chloride) are critical for minimizing side products .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL, SHELXS) are widely used for structure solution and refinement due to their robustness in handling small-molecule data . Key parameters:
- Data collection : MoKα radiation (λ = 0.71073 Å), θ range of 2.3–24.5°, and high-resolution datasets (R factor < 0.05) .
- Hydrogen bonding : Weak interactions (e.g., N—H⋯S, C—H⋯O) stabilize the lattice, as observed in analogous bromophenylacetamide derivatives .
Q. What in vitro antimicrobial assays are suitable for evaluating this compound, and how do its MIC values compare to structurally similar derivatives?
- Assay design : Follow CLSI guidelines using broth microdilution (e.g., against S. aureus, E. coli, C. albicans). MIC values are typically determined at concentrations ≤4000 µg/mL .
- Activity trends :
- Electron-withdrawing groups (e.g., –Br, –NO₂) at the para position enhance activity (MICs ~13–27 µmol/L for similar compounds) .
- Lipophilicity : Higher logP values (e.g., 2.6 for derivatives) correlate with improved membrane penetration .
Advanced Research Questions
Q. How do substituent positions on the phenyl ring and quinoxalinone core influence biological activity?
- SAR insights :
- Quinoxalinone modifications : Methyl groups at position 3 enhance stability, while 2-oxo groups improve hydrogen-bonding potential .
- Phenyl substituents : Para-bromine increases halogen bonding with target proteins (e.g., HIV-1 reverse transcriptase), as seen in triazole-based inhibitors .
Q. What computational methods predict the pharmacokinetic properties (e.g., logP, PSA) of this compound, and how do they align with experimental data?
- Tools : Use PubChem -derived parameters (e.g., topological polar surface area [TPSA] = 87.5 Ų) and software like Molinspiration for logP calculations .
- Validation : Experimental logP (predicted 2.6) should be verified via shake-flask/HPLC methods. Discrepancies may arise from crystal packing effects or solvent interactions .
Q. How do hydrogen-bonding networks and conformational flexibility impact the compound’s stability and crystallinity?
- Crystal packing : Symmetric dimers stabilized by N—H⋯N and C—H⋯O interactions are common in bromophenylacetamides. For example, weak N—H⋯S bonds in triazole derivatives form 1D chains .
- Conformational analysis : Chair conformations of cyclohexyl substituents (in analogs) minimize steric strain, as confirmed by SCXRD .
Q. What strategies resolve contradictions in reported antimicrobial activities of structurally related compounds?
- Methodological standardization :
- Use consistent inoculum sizes (e.g., 1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar) .
- Address discrepancies in MIC values by cross-validating with time-kill assays or efflux pump inhibition studies .
Methodological Recommendations
- Crystallography : Always validate SHELX-refined structures with PLATON checks for missed symmetry or twinning .
- Antimicrobial testing : Include positive controls (e.g., rifampicin) and assess cytotoxicity (e.g., MTT assay) to confirm selectivity .
- SAR studies : Combine synthetic chemistry with DFT calculations (e.g., Mulliken charges) to rationalize electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
